Methyl 5-(pyridazin-4-yl)nicotinate
Description
Structure
2D Structure
Properties
CAS No. |
1346687-46-4 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 5-pyridazin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)10-4-9(5-12-6-10)8-2-3-13-14-7-8/h2-7H,1H3 |
InChI Key |
XDFMOHIAMCBYHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CN=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Pyridazin 4 Yl Nicotinate and Structural Analogues
Retrosynthetic Analysis of Methyl 5-(pyridazin-4-yl)nicotinate
A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approach involves separating the molecule into its constituent pyridine (B92270) and pyridazine (B1198779) fragments. This leads to two primary synthetic strategies:
Strategy A: Pyridazine ring formation on a pre-functionalized pyridine. This approach starts with a suitably substituted methyl nicotinate (B505614) derivative, which is then elaborated to construct the pyridazine ring.
Strategy B: Pyridine ring formation on a pre-existing pyridazine. This strategy begins with a pyridazine-containing building block, onto which the pyridine ring is constructed.
A third, convergent strategy would involve the coupling of a functionalized pyridine and a functionalized pyridazine, for instance, through a cross-coupling reaction. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Synthetic Pathways to the Nicotinate Core
The methyl nicotinate core is a fundamental building block in the synthesis of the target molecule. Its preparation can be achieved through several well-established methods.
Esterification of Nicotinic Acid Derivatives
The most direct method for the synthesis of methyl nicotinate and its derivatives is the esterification of the corresponding nicotinic acids.
Fischer-Speier Esterification: This classic method involves reacting the nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. scholarsresearchlibrary.comchemicalbook.com The reaction is typically carried out under reflux conditions. scholarsresearchlibrary.comchemicalbook.com While effective, this method can sometimes be harsh for sensitive substrates. For instance, the esterification of nicotinic acid with methanol using concentrated sulfuric acid as a catalyst is a common procedure. scholarsresearchlibrary.comchemicalbook.com
Alternative Esterification Methods: For more complex or sensitive nicotinic acid derivatives, milder esterification conditions may be necessary. These can include the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol. chemicalbook.com A process for preparing nicotinic acid esters without a catalyst has also been described, involving heating the nicotinic acid with a water-immiscible alcohol. google.com
A variety of substituted nicotinic acids can be used as starting materials, allowing for the introduction of diverse functionalities onto the pyridine ring. For example, 5-bromonicotinic acid can be a precursor for further functionalization. nih.gov
Pyridine Ring Formation via Cyclocondensation Reactions
Hantzsch Pyridine Synthesis: This is a well-known method that involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While traditionally used for dihydropyridines, subsequent oxidation can yield the aromatic pyridine ring.
Guareschi-Thorpe Condensation: This reaction between a cyanoacetamide and a 1,3-dicarbonyl compound can lead to the formation of a 2-pyridone, which can then be further functionalized.
Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form pyridines. baranlab.org
These cyclocondensation strategies offer a high degree of flexibility in introducing substituents onto the pyridine ring. baranlab.orgyoutube.com
Functionalization Strategies for Methyl Nicotinates
Once the methyl nicotinate core is formed, further functionalization can be carried out to introduce the necessary substituents for the subsequent pyridazine ring formation or for direct coupling.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for introducing aryl or heteroaryl groups at specific positions on the pyridine ring. For example, a bromo-substituted methyl nicotinate could be coupled with a pyridazinylboronic acid or stannane. The Sonogashira coupling has been utilized to produce ethynylpyridines. nih.gov
C-H Functionalization: Direct C-H functionalization has emerged as an atom-economical method for introducing new bonds. researchgate.netnih.gov This can involve transition-metal-catalyzed activation of a C-H bond on the pyridine ring, followed by coupling with a suitable partner. researchgate.netnih.gov Photoredox catalysis has also been employed for C(sp3)-H functionalization. nih.gov
Synthetic Routes to the Pyridazine Moiety
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is another key component of the target molecule. wikipedia.org Its synthesis can be accomplished through several established routes.
Construction of Pyridazine Heterocycles
The formation of the pyridazine ring typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or a hydrazine derivative. wikipedia.org
From 1,4-Diketones or Ketoacids: The reaction of 1,4-diketones, γ-ketoacids, or their derivatives with hydrazine is a fundamental and widely used method for constructing the pyridazine ring. wikipedia.org
From Dienes and Dienophiles: Inverse electron demand Diels-Alder reactions between s-tetrazines and electron-rich dienophiles can provide a route to functionalized pyridazines. organic-chemistry.org
From Hydrazones: The cyclization of β,γ-unsaturated hydrazones can lead to the formation of 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org
From Nitriles: Phenylazocyanothioacetamide has been shown to react with ethyl cyanoacetate (B8463686) to yield a pyridazine derivative. nih.gov
Coupling Reactions for Pyridine-Pyridazine Scaffold Assembly
The assembly of the core pyridine-pyridazine structure of this compound and its analogues heavily relies on transition-metal-catalyzed cross-coupling reactions. These methods provide an efficient means to create the crucial C-C bond linking the two heterocyclic systems.
Direct C-C Bond Formation Methodologies
The most prevalent method for constructing the pyridine-pyridazine scaffold is the Suzuki-Miyaura coupling reaction. nih.gov This palladium-catalyzed reaction involves the coupling of a pyridine derivative with a pyridazine derivative, each bearing appropriate functional groups. nih.gov Typically, a halogenated heterocycle (like a bromo- or iodo-pyridine) is reacted with a heterocyclic boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net
For instance, the synthesis could involve the coupling of a 5-halonicotinate ester with a pyridazine-4-boronic acid derivative. Key components of this reaction include:
Palladium Catalyst: Complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or those generated in situ from palladium(II) acetate and a phosphine (B1218219) ligand are commonly used. nih.govutrgv.edu The choice of ligand can be crucial for reaction efficiency. nih.gov
Base: A base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is essential for the catalytic cycle. utrgv.eduresearchgate.net
Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is often employed. researchgate.net
Another powerful method for direct C-C bond formation is the Stille coupling reaction, which utilizes an organotin reagent instead of a boronic acid. wikipedia.orglibretexts.org This reaction also proceeds via a palladium-catalyzed cycle and offers a broad substrate scope. wikipedia.orglibretexts.org The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org
Recent advancements in C-H activation offer a more direct and atom-economical approach. beilstein-journals.orgacs.org These methods aim to directly couple a C-H bond of one heterocycle with a functionalized partner, avoiding the pre-functionalization required for traditional cross-coupling reactions. beilstein-journals.org While specific examples for this compound are not prevalent, the C-H functionalization of both pyridine and pyridazine rings is an active area of research. beilstein-journals.orgresearchgate.net
Table 1: Comparison of Common Direct C-C Bond Formation Methodologies
| Reaction | Key Reagents | Advantages | Common Catalysts |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester, Organohalide, Base | Mild conditions, commercially available reagents, good functional group tolerance. nih.gov | Pd(PPh₃)₄, Pd(OAc)₂/ligand. nih.govutrgv.edu |
| Stille Coupling | Organostannane, Organohalide | Wide scope, air-stable organotin reagents. libretexts.org | Pd(PPh₃)₄, Pd(dba)₂. libretexts.orglibretexts.org |
| C-H Activation | Organohalide or other coupling partner | Atom economy, reduced synthetic steps. beilstein-journals.org | Rhodium, Iridium, Palladium complexes. acs.orgorganic-chemistry.org |
Heterocyclic Annulation and Linkage Strategies
Beyond direct coupling, the pyridine-pyridazine scaffold can be assembled through annulation strategies, where one ring is constructed onto the other. beilstein-journals.org
One approach involves the synthesis of a substituted pyridine ring onto a pre-existing pyridazine core. acsgcipr.org This could be achieved through reactions like the Hantzsch pyridine synthesis or its variations, which involve the condensation of a β-keto ester, an aldehyde, and ammonia or an ammonia equivalent. pharmaguideline.comwikipedia.org In this context, a pyridazine-containing aldehyde or β-keto ester would serve as a key starting material.
Conversely, a pyridazine ring can be constructed from a functionalized pyridine precursor. organic-chemistry.org This often involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. youtube.comyoutube.com For example, a pyridine derivative bearing a 1,4-dicarbonyl moiety could be cyclized with hydrazine to form the pyridazine ring. A recent development describes a skeletal editing approach where a pyridine is converted to a pyridazine via a photoinitiated rearrangement of an N-amino-2-azidopyridinium cation, directly replacing a carbon atom with a nitrogen atom. nih.gov
Another strategy involves the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. organic-chemistry.orgbaranlab.org An electron-deficient diazine, such as a substituted tetrazine, can react with an alkene or alkyne to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org
Stereoselective Synthesis Approaches (if applicable to relevant derivatives)
For the parent compound, this compound, stereoselectivity is not a factor as it is an achiral molecule. However, if chiral centers are introduced into derivatives, for instance, through substitution on the pyridine or pyridazine rings with chiral moieties, then stereoselective synthesis would become critical.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally friendly and sustainable. rasayanjournal.co.in For the synthesis of this compound and its analogues, several green chemistry strategies can be considered.
One key area is the use of greener reaction conditions. This includes employing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.orgresearchgate.net The use of ultrasound irradiation (sonication) has also been shown to accelerate reactions and improve yields in some coupling reactions. researchgate.net
Solvent selection is another critical aspect. The development of reactions that can be performed in water or other environmentally benign solvents is a major goal of green chemistry. rasayanjournal.co.in Furthermore, catalyst choice plays a role. The development of highly active catalysts that can be used in low loadings and are recyclable helps to minimize waste. libretexts.org One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also a hallmark of green chemistry as they reduce the need for purification of intermediates and minimize solvent usage. acs.orgresearchgate.net
Table 2: Application of Green Chemistry Principles
| Principle | Application in Synthesis |
| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation. nih.govresearchgate.net |
| Safer Solvents | Use of water or other green solvents. rasayanjournal.co.in |
| Catalysis | Use of highly active and recyclable catalysts. libretexts.org |
| Atom Economy | One-pot multicomponent reactions, C-H activation. beilstein-journals.orgacs.org |
Process Optimization and Yield Enhancement in Compound Synthesis
Optimizing the synthesis of this compound is crucial for both laboratory-scale research and potential larger-scale production. Several factors can be systematically varied to enhance the reaction yield and purity of the final product.
For Suzuki-Miyaura coupling reactions, key parameters to optimize include:
Catalyst and Ligand: Screening different palladium catalysts and phosphine ligands can have a dramatic effect on the reaction outcome. nih.govacs.org
Base: The choice and concentration of the base are critical; stronger bases or different counter-ions can significantly impact the rate and yield. utrgv.eduresearchgate.net
Solvent System: The ratio of organic solvent to water can influence the solubility of the reactants and the efficiency of the reaction. researchgate.net
Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress by techniques like TLC or LC-MS can prevent byproduct formation and ensure the reaction goes to completion. researchgate.net
Purity of Reagents: Using high-purity starting materials and ensuring anhydrous and deoxygenated conditions (by purging with an inert gas like argon or nitrogen) are crucial for preventing catalyst deactivation and side reactions. researchgate.net
Systematic studies, often employing Design of Experiments (DoE) methodologies, can be used to efficiently explore the effects of these different variables and their interactions to identify the optimal reaction conditions for maximizing the yield and purity of this compound.
Spectroscopic and Structural Characterization of Methyl 5 Pyridazin 4 Yl Nicotinate
Advanced Spectroscopic Techniques for Structural Elucidation
The structural confirmation of a novel compound like Methyl 5-(pyridazin-4-yl)nicotinate would rely on a combination of spectroscopic methods to piece together its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the protons on the pyridine (B92270) ring, the pyridazine (B1198779) ring, and the methyl ester group.
Pyridazine Ring Protons: The parent pyridazine molecule shows signals at approximately 9.21 ppm and 7.51 ppm in CDCl₃. For the 4-substituted pyridazine ring in the target molecule, three distinct proton signals would be expected in the aromatic region, with their chemical shifts and coupling patterns revealing their relative positions.
Pyridine Ring Protons: The protons on the substituted pyridine ring would also appear in the aromatic region. In methyl nicotinate (B505614), these protons appear at approximately 9.23, 8.78, 8.29, and 7.39 ppm in CDCl₃. nih.gov The substitution at the 5-position would alter these shifts and coupling constants.
Methyl Ester Protons: A characteristic singlet for the three protons of the methyl ester group (-OCH₃) would be anticipated, likely appearing in the upfield region of the spectrum, around 3.9-4.0 ppm. nih.gov
¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom.
Carbonyl Carbon: The ester carbonyl carbon (C=O) would be easily identifiable as a signal in the downfield region, typically around 160-170 ppm. mdpi.com
Aromatic Carbons: The carbon atoms of both the pyridine and pyridazine rings would generate a series of signals in the aromatic region, generally between 120 and 160 ppm. The specific chemical shifts would be influenced by the nitrogen atoms and the substitution pattern.
Methyl Carbon: The methyl ester carbon (-OCH₃) would appear at the most upfield region, typically around 50-55 ppm.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign which proton is attached to which carbon and to confirm the connectivity between adjacent protons on the rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Based on data from parent compounds and related derivatives. Actual experimental values may vary.
| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Pyridazine Ring | ¹H | ~8.5 - 9.5 | d, dd |
| Pyridine Ring | ¹H | ~7.5 - 9.3 | s, d |
| Methyl Ester | ¹H | ~3.9 - 4.0 | s |
| C=O (Ester) | ¹³C | ~160 - 170 | - |
| Aromatic C (Pyridine & Pyridazine) | ¹³C | ~120 - 160 | - |
| -OCH₃ (Ester) | ¹³C | ~50 - 55 | - |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the key expected absorption bands would be:
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1725-1700 cm⁻¹.
C=N and C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine and pyridazine rings.
C-O Stretching: Absorptions related to the C-O single bonds of the ester group would be expected in the 1300-1100 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyridine/pyridazine rings | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | -OCH₃ | 3000 - 2850 | Medium-Weak |
| C=O Stretch | Ester | 1725 - 1700 | Strong |
| C=C and C=N Stretch | Pyridine/pyridazine rings | 1600 - 1450 | Medium-Strong |
| C-O Stretch | Ester | 1300 - 1100 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. HRMS can determine the molecular formula with high accuracy by measuring the exact mass.
For this compound (Molecular Formula: C₁₁H₉N₃O₂), the expected monoisotopic mass is approximately 215.0695 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z ≈ 215. In HRMS, this would be observed at a value very close to 215.0695.
The fragmentation pattern would show losses of characteristic fragments, such as the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da), providing further structural evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyridine and pyridazine exhibit characteristic absorptions in the UV region. The spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the two interconnected heterocyclic rings. The exact position of the absorption maxima (λ_max) would depend on the extent of conjugation and the solvent used.
Single Crystal X-ray Diffraction Analysis
Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.
Determination of Molecular Conformation and Torsional Angles
X-ray analysis would precisely determine all bond lengths, bond angles, and, crucially, the torsional angles within the molecule. A key structural feature of interest would be the torsional angle between the plane of the pyridine ring and the plane of the pyridazine ring. In many bi-aryl heterocyclic systems, steric hindrance between protons adjacent to the linking bond forces the rings to adopt a non-planar (twisted) conformation.
This analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the solid state.
Intermolecular Interactions and Crystal Packing
Detailed experimental data from single-crystal X-ray diffraction studies, which would be necessary to describe the specific intermolecular interactions and crystal packing of this compound, is not publicly available in the searched scientific literature. Such an analysis would typically reveal the presence of non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern the three-dimensional arrangement of the molecules in the solid state. The crystal packing determines the macroscopic properties of the solid, including its density and melting point.
For a definitive analysis, experimental determination of the crystal structure is required.
Elemental Composition and Purity Verification
The elemental composition of a purified sample of this compound is determined through elemental analysis, a standard method for ascertaining the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The theoretical elemental composition, calculated from the molecular formula (C₁₁H₉N₃O₂), serves as a benchmark for the experimental results.
| Element | Symbol | Theoretical Weight % |
| Carbon | C | 61.39 |
| Hydrogen | H | 4.22 |
| Nitrogen | N | 19.52 |
| Oxygen | O | 14.87 |
Note: The table presents the theoretical elemental composition. Experimental values would be expected to be within a narrow margin of these figures for a pure sample.
Purity verification of this compound is typically achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used to assess purity. A pure sample will ideally show a single, sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
Further confirmation of purity and structural integrity is obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). In ¹H and ¹³C NMR spectra, the number of signals, their chemical shifts, and their splitting patterns should be consistent with the known structure of this compound, with minimal to no signals from impurities. Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound, further confirming its identity and purity.
Advanced Computational Studies and Chemoinformatics of Methyl 5 Pyridazin 4 Yl Nicotinate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for analyzing the electronic structure and predicting the reactivity of chemical compounds.
Density Functional Theory (DFT) for Geometry Optimization and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com The process begins with geometry optimization, where the molecule's most stable three-dimensional arrangement (the ground state) is determined by finding the minimum energy conformation. mdpi.comscielo.org.mx For Methyl 5-(pyridazin-4-yl)nicotinate, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose, often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution. scielo.org.mxnih.gov
Once the optimized geometry is obtained, various reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from the molecule.
Electron Affinity (A): The energy released when an electron is added to the molecule.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are crucial for predicting how this compound might interact with other molecules, including biological targets.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comaimspress.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com For this compound, the HOMO-LUMO gap can be calculated using DFT to predict its reactivity and potential for charge transfer within the molecule. irjweb.comnih.gov The locations of the HOMO and LUMO electron densities on the molecular structure reveal the most probable sites for nucleophilic and electrophilic attack, respectively.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3Pyridazine-As | - | - | 2.27 |
| Temozolomide (Neutral) | - | - | 4.40 |
| Temozolomide (Neutral in DMSO) | - | - | 4.30 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scielo.org.mxresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green and yellow areas represent intermediate potentials.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridazine and pyridine (B92270) rings and the oxygen atoms of the ester group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms and parts of the aromatic rings would likely exhibit positive potential.
Non-Linear Optical (NLO) Properties Prediction
Molecules with large differences in electron density, often found in "push-pull" systems, can exhibit significant non-linear optical (NLO) properties. nih.gov These materials have applications in technologies like optical switching and frequency conversion. mdpi.com Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.comresearchgate.net
The magnitude of the first hyperpolarizability is a key indicator of a molecule's NLO response. mdpi.com For this compound, the presence of electron-donating and electron-withdrawing groups (the ester and the nitrogen-containing rings) could potentially lead to NLO activity. DFT calculations can quantify this potential by simulating the molecule's response to an external electric field. mdpi.com
| Property | Description |
|---|---|
| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. |
| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations provide detailed information about a single, optimized structure, molecules in reality are dynamic and exist as an ensemble of different conformations. mdpi.com Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational changes and stability. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and allowing it to move and interact with its surroundings over a period of nanoseconds to microseconds. mdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most populated and energetically favorable shapes it can adopt. researchgate.net This information is crucial for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest energy state in isolation. Enhanced sampling techniques can be employed to more efficiently explore this landscape. livecomsjournal.org
Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov A key application of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a particular property. mdpi.comresearchgate.net
To build a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., inhibitory concentration against a specific enzyme). Then, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric parameters). nih.gov
Recursive Partitioning Analysis for Structure-Activity Discrimination
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, used to discriminate between active and inactive compounds and to guide the optimization of hit compounds into potent drug candidates. nih.gov This process involves systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. nih.gov
A practical example of this principle can be seen in the development of inhibitors for Protein Arginine Methyltransferase 1 (PRMT1), a potential target in cancer therapy. nih.gov In a study focused on optimizing a hit compound, 4-((6-chloro-5-nitropyrimidin-4-yl)amino)benzimidamide, researchers synthesized a series of derivatives to establish a clear SAR. nih.gov The analysis led to the discovery of several potent PRMT1 inhibitors. nih.gov
The key findings from the SAR study are summarized below, illustrating how specific chemical modifications influenced inhibitory activity.
| Compound Series | Modification Site (R) | Substitution | Resulting PRMT1 Activity (IC₅₀) | Key Finding |
|---|---|---|---|---|
| 6a-6j | Benzimidamide Ring | Varied substitutions on the phenyl ring | Ranged from >50 μM to 2.0 μM | Identified that a 3-fluoro-4-methoxyphenyl group (Compound 6d) provided the highest potency. |
| 6d | Benzimidamide Ring | 3-fluoro-4-methoxyphenyl | 2.0 μM | The most potent compound in the series, also showing anti-proliferative activity in tumor cell lines. nih.gov |
| 6e | Benzimidamide Ring | 4-trifluoromethoxyphenyl | 3.2 μM | Demonstrated that electron-withdrawing groups were well-tolerated and resulted in good activity. |
| Hit Cpd | Pyrimidine (B1678525) Ring | 6-chloro | 14.8 μM | The starting point for optimization. nih.gov |
This systematic analysis demonstrates how SAR is used to discern the structural requirements for potent biological activity, leading to the identification of compound 6d as a significantly improved inhibitor compared to the initial hit. nih.gov This compound also showed considerable anti-proliferative effects against DLD-1, T24, and SH-SY-5Y tumor cell lines. nih.gov
In silico Prediction of Pharmacokinetic Descriptors
Before committing to costly and time-consuming synthesis and in vitro testing, in silico methods are used to predict the pharmacokinetic properties of drug candidates. This early screening focuses on fundamental physicochemical descriptors that govern a molecule's behavior in the body. researchgate.netmdpi.com These computational predictions help to eliminate compounds with a low probability of success early in the drug discovery pipeline. nih.gov
Key predicted descriptors include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.com These parameters are foundational to widely used drug-likeness rules, such as Lipinski's Rule of Five. mdpi.com For instance, good oral absorption is often associated with a molecular weight under 500 Da and a logP value less than 5. mdpi.com
More advanced descriptors can also be predicted, such as the likelihood of penetrating the central nervous system (CNS), absorption in the human intestine, skin permeability (log Kp), and interaction with metabolic enzymes like cytochromes P450. mdpi.comnih.gov For example, a BOILED-Egg model can predict both gastrointestinal absorption and brain penetration. mdpi.com
Below is a table of key pharmacokinetic descriptors often evaluated in silico for heterocyclic compounds similar to this compound.
| Pharmacokinetic Descriptor | Definition | Favorable Range/Value for Drug Candidates |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms (O, N). | ≤ 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Predicts transport properties. | < 140 Ų |
| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the gut wall. | > 70-80% |
| CNS Permeability | The ability of a compound to cross the blood-brain barrier. | Often predicted as a qualitative yes/no or a quantitative ratio. |
These computational assessments provide a critical filter, allowing researchers to prioritize compounds with a higher likelihood of possessing favorable pharmacokinetic profiles for further development. mdpi.com
Molecular Docking Studies with Potential Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). semanticscholar.org This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. rrpharmacology.ru The binding affinity is often expressed as a scoring function, such as binding energy in kcal/mol, where a more negative value indicates a stronger interaction. semanticscholar.orgrrpharmacology.ru
While specific docking studies for this compound are not widely published, research on structurally related pyridazine derivatives has identified several potential biological targets and demonstrated their binding modes. These studies prove the utility of the pyridazine scaffold in interacting with key receptors in various disease areas.
For example, N-substituted pyridazine derivatives have been docked against metabotropic glutamate (B1630785) receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors, which are targets for neurodegenerative disorders like Parkinson's disease. semanticscholar.orgrrpharmacology.ru Other studies have shown that triazolo[4,3-b]pyridazine derivatives can act as dual inhibitors of the c-Met and Pim-1 kinases, which are important targets in oncology. researchgate.net
The following table summarizes the findings from molecular docking studies of various pyridazine derivatives with their potential biological receptors.
| Receptor Target | Ligand Class | Example Compound | Binding Energy (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|---|
| NMDA GluN2B Receptor | N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Derivative Series | -8.7 to -11.6 | Antiparkinsonian semanticscholar.orgrrpharmacology.ru |
| Metabotropic Glutamate Receptor 8 (mGluR8) | N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Derivative Series | -5.0 to -8.7 | Antiparkinsonian semanticscholar.orgrrpharmacology.ru |
| c-Met Kinase | Triazolo[4,3-b]pyridazine derivatives | Compound 4g | IC₅₀: 0.163 µM (Binding energy not specified) | Anticancer researchgate.net |
| Pim-1 Kinase | Triazolo[4,3-b]pyridazine derivatives | Compound 4g | IC₅₀: 0.283 µM (Binding energy not specified) | Anticancer researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Pyrimidine and Pyridine derivatives | Compound Series | Not specified, but showed activity | Anticancer nih.gov |
These studies highlight the versatility of the pyridazine core structure in targeting a range of biologically important receptors. The predicted high affinities suggest that these scaffolds form stable complexes within the binding sites of their respective targets, making them promising candidates for further drug development. rrpharmacology.ruresearchgate.net
Preclinical Biological Activity and Mechanistic Investigations of Methyl 5 Pyridazin 4 Yl Nicotinate Derivatives
Antimicrobial Activity Evaluations
Derivatives of pyridazine (B1198779) have been the subject of extensive research due to their wide range of biological activities, including their potential as antimicrobial agents. nih.govnih.govmdpi.com These compounds have shown promise in combating various bacterial and fungal pathogens, addressing the urgent need for new antimicrobial drugs to overcome resistance to existing treatments.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (in vitro)
Numerous studies have demonstrated the in vitro antibacterial activity of pyridazine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, some novel pyridazinone derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), E. coli, A. baumannii, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Other research has highlighted the effectiveness of certain pyridazine derivatives against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
The structural features of these derivatives play a crucial role in their antibacterial potency and selectivity. For example, in pyrrolopyridazine series, saturated or partially saturated compounds consistently exhibit stronger activity than their aromatic counterparts. nih.gov Saturated derivatives are particularly active against Pseudomonas aeruginosa, while partially saturated ones are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov The introduction of certain substituents, such as an ethyl ester group, can influence the activity, sometimes leading to a decrease against Gram-positive bacteria but an increase against Gram-negative bacteria upon hydrolysis. mdpi.com
A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives also displayed noteworthy bactericidal potencies against plant pathogenic bacteria, with some compounds showing higher efficacy against Xanthomonas oryzae pv. oryzae than the commercial bactericide bismerthiazol. nih.gov Similarly, novel antibacterial 4-piperazinylquinoline hybrid derivatives have been synthesized and tested, with one compound exhibiting potent and selective activity against Staphylococcus aureus. mdpi.com
Table 1: In vitro Antibacterial Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/EC50) | Reference |
| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |
| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | High activity | nih.gov |
| Saturated pyrrolopyridazines | Pseudomonas aeruginosa | Stronger than aromatic derivatives | nih.gov |
| Partially saturated pyrrolopyridazines | Staphylococcus aureus, Bacillus subtilis | Stronger than aromatic derivatives | nih.gov |
| 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinones (8m, 8n, 8o) | Xanthomonas oryzae pv. oryzae | EC50: 53.3-69.0 µg/mL | nih.gov |
| 4-Piperazinylquinoline hybrid (5k) | Staphylococcus aureus | MIC: 10 µM | mdpi.com |
Antifungal Efficacy (in vitro)
In addition to their antibacterial properties, pyridazine derivatives have also been evaluated for their antifungal activity. Several studies have reported the in vitro efficacy of these compounds against various fungal strains. For example, a series of novel pyridazine derivatives showed weak to good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica at a concentration of 50 μg/mL. nih.gov Certain compounds within this series displayed notable inhibitory effects on the growth of these fungi. nih.gov
Other research has focused on the synthesis of pyridazin-3(2H)-one derivatives and their evaluation against fungi such as Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com Some of these derivatives, including a β-aroylpropionic acid, a thiosemicarbazone derivative, and an N-cyanoacetyl dihydropyridazinone derivative, showed promising results, warranting further investigation. tandfonline.com The antifungal potential of pyridazine compounds is also being explored in the context of agricultural applications to protect crops. researchgate.net
Table 2: In vitro Antifungal Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Pyridazine derivatives (3e, 3h, 7b, 7c) | G. zeae, F. oxysporum, C. mandshurica | Good activity at 50 µg/mL | nih.gov |
| β-aroylpropionic acid 3 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results | tandfonline.com |
| Thiosemicarbazone derivative 8 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results | tandfonline.com |
| N-cyanoacetyl dihydropyridazinone derivative 17 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results | tandfonline.com |
Inhibition of Bacterial Biofilm Formation (in vitro)
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Some research has explored the potential of various compounds to inhibit biofilm formation. While specific studies on methyl 5-(pyridazin-4-yl)nicotinate derivatives in this area are not extensively available, the general field of biofilm inhibition provides context. For instance, a small synthetic cationic peptide, 1037, has been shown to effectively prevent biofilm formation by pathogens like Pseudomonas aeruginosa at concentrations below its MIC. nih.gov This peptide was found to reduce swimming and swarming motilities and suppress the expression of genes involved in biofilm formation. nih.gov The extracellular polymeric substance (EPS) matrix is a key component of biofilms, protecting the embedded bacteria. nih.gov Strategies to combat biofilms include blocking quorum sensing, which is a cell-to-cell communication system that regulates biofilm formation. nih.gov
Specific Enzyme Inhibition in Bacterial Pathogens (e.g., Gyrase/ParE)
The mechanism of action of some antibacterial agents involves the inhibition of essential bacterial enzymes. While direct evidence for this compound derivatives inhibiting Gyrase/ParE is limited in the provided context, related studies on similar heterocyclic compounds offer insights. For example, in silico docking and molecular dynamics studies of novel 4-piperazinylquinoline hybrid derivatives suggest strong interactions with bacterial enzymes such as tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B, indicating potential modes of action. mdpi.com
Antitumor and Cytotoxic Activity Studies (in vitro)
Pyridazine and pyridazinone derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.gov Their diverse biological activities extend to cytotoxic effects against various cancer cell lines.
Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, HeLa)
Several studies have investigated the in vitro cytotoxic activity of pyridazine derivatives against human cancer cell lines. One study reported that a new pyridazinone derivative, Pyr-1, demonstrated potent cytotoxicity against 22 human cancer cell lines, with particularly favorable selective cytotoxicity on leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines when compared to a non-cancerous breast epithelial cell line (MCF-10A). nih.govnih.gov
Another study focused on 3,6-disubstituted pyridazines, which showed excellent to moderate anticancer action against two breast cancer cell lines, T-47D and MDA-MB-231. tandfonline.com A specific methyltetrahydropyran-bearing pyridazine derivative exhibited submicromolar growth inhibitory potency towards both T-47D and MDA-MB-231 cell lines. tandfonline.com Furthermore, some 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives were tested against prostate (PC-3) and breast (BT-474 and MCF-7) carcinoma cell lines, with one ortho-substituted derivative showing significant cytotoxicity against MCF-7 cells. mdpi.com The evaluation of novel tetralin derivatives on HeLa, MDA-MB-468, and MCF-7 cancer cells has also been conducted. nih.gov
Table 3: In vitro Cytotoxicity of Selected Pyridazine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Pyr-1 (pyridazinone derivative) | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Potent cytotoxicity | nih.govnih.gov |
| Methyltetrahydropyran-bearing pyridazine (11m) | T-47D, MDA-MB-231 | 0.43 ± 0.01 µM, 0.99 ± 0.03 µM | tandfonline.com |
| Ortho-substituted 2-phenylbenzoxazole fluorosulfate (BOSo) | MCF-7 | Significant cytotoxicity | mdpi.com |
| 3,6-disubstituted pyridazines (11a–r) | T-47D | 0.43 ± 0.01 − 15.76 ± 0.51 µM | tandfonline.com |
Inhibition of Key Cancer-Related Enzymes (e.g., Ecto-5'-nucleotidase/CD73)
The enzyme ecto-5'-nucleotidase (CD73) is a significant target in cancer immunotherapy due to its role in the production of immunosuppressive adenosine (B11128) within the tumor microenvironment. The inhibition of CD73 is a strategy to enhance anti-tumor immune responses. Research into the inhibition of CD73 by compounds structurally related to this compound has shown promise.
A series of 5-[5-[2-cycloalkyl]-6-pyridazin-3-yl]-1H-pyrimidine-2,4-dione compounds have been identified as inhibitors of CD73 activity. google.com Further studies have explored other nucleotide analogues as CD73 inhibitors. For instance, a clofarabine-containing ADP analogue demonstrated potent inhibition of purified CD73 with an IC50 value of 0.18 µM and of CD73 expressed on cancer cells with an IC50 of 0.24 µM. nih.gov Additionally, N4-substituted 3-methylcytidine-5′-α,β-methylenediphosphonates have been developed as potent human CD73 inhibitors, with some derivatives exhibiting Ki values in the nanomolar range. nih.gov For example, a 4-iodo substituted derivative, MRS4620, showed a Ki of 0.436 nM. nih.gov
While these findings are for structurally related pyridazine and pyrimidine (B1678525) derivatives, they highlight the potential of the pyridazine scaffold as a basis for the development of novel CD73 inhibitors.
Table 1: Inhibitory Activity of Pyridazine-Related Derivatives against CD73
| Compound Class | Specific Compound Example | Target | Inhibitory Concentration |
| 5-[5-[2-cycloalkyl]-6-pyridazin-3-yl]-1H-pyrimidine-2,4-dione | Not specified in abstract | CD73 | Not specified in abstract google.com |
| Clofarabine-containing ADP analogue | Compound 2 | Purified CD73 | IC50 = 0.18 µM nih.gov |
| Clofarabine-containing ADP analogue | Compound 2 | Cell-expressed CD73 | IC50 = 0.24 µM nih.gov |
| N4-substituted 3-methylcytidine-5′-α,β-methylenediphosphonate | MRS4620 (4-iodo derivative) | Human CD73 | Ki = 0.436 nM nih.gov |
Anti-inflammatory Activity Assessments (in vitro)
The anti-inflammatory properties of pyridazine derivatives have been investigated in various in vitro models, primarily using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. These studies have demonstrated the potential of these compounds to modulate key inflammatory pathways.
In one study, a series of novel pyridazine and pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov Several of these compounds exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Notably, compounds 3d , 3e , and 4e showed potent COX-2 inhibition with IC50 values of 0.425 µM, 0.519 µM, and 0.356 µM, respectively. nih.gov
Furthermore, these derivatives were found to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages. Compounds 3d and 3e were particularly effective at inhibiting the release of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE2). nih.gov Similarly, another study on new pyrazole-pyridazine hybrids identified compounds 5f and 6f as potent inhibitors of COX-2, with IC50 values of 1.50 µM and 1.15 µM, respectively. nih.gov These compounds also effectively reduced the levels of NO, TNF-α, IL-6, and PGE2 in LPS-treated macrophages. nih.gov
These findings underscore the significant anti-inflammatory potential of the pyridazine scaffold, suggesting that derivatives of this compound could exert similar effects by targeting key inflammatory enzymes and cytokines.
Table 2: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives
| Compound | Target/Mediator | Cell Line | IC50 Value (µM) |
| Derivative 3d | COX-2 | Human | 0.425 nih.gov |
| Derivative 3e | COX-2 | Human | 0.519 nih.gov |
| Derivative 4e | COX-2 | Human | 0.356 nih.gov |
| Hybrid 5f | COX-2 | Human | 1.50 nih.gov |
| Hybrid 6f | COX-2 | Human | 1.15 nih.gov |
| Derivative 3d & 3e | NO, TNF-α, IL-6, PGE2 | RAW264.7 | Potent Inhibition nih.gov |
| Hybrid 5f & 6f | NO, TNF-α, IL-6, PGE2 | RAW264.7 | Potent Inhibition nih.gov |
Anti-fibrotic Activity Investigations (in vitro)
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological feature of many chronic diseases. Transforming growth factor-beta (TGF-β) is a key cytokine that promotes fibrosis. In vitro models of TGF-β-induced fibrosis are used to screen for potential anti-fibrotic agents. nih.gov
These models often involve treating cell lines such as mesangial cells or renal fibroblasts with TGF-β1 to induce fibrotic changes, including increased collagen deposition. nih.govresearchgate.net The efficacy of anti-fibrotic compounds can then be assessed by their ability to inhibit these changes.
While there is no direct evidence for the anti-fibrotic activity of this compound derivatives, a related pyridone small molecule, pirfenidone, has demonstrated anti-fibrotic effects in vitro and in vivo, partly through the inhibition of TGF-β activation. nih.gov This suggests that the pyridazine/pyridone scaffold could be a promising starting point for the development of new anti-fibrotic therapies. Future studies are needed to evaluate the potential of this compound derivatives in this area.
Other Investigated Biological Modulations (e.g., Antiviral)
The pyridazine nucleus is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities, including antiviral properties.
Several studies have highlighted the antiviral potential of pyridazine derivatives. For instance, certain pyridazine-based compounds have been reported to exhibit activity against Hepatitis A Virus (HAV). nih.govresearchgate.net One study identified 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govresearchgate.netresearchgate.nettriazine-3(4H)-thione as having the highest activity against HAV. researchgate.net
Additionally, pyridazine C-nucleoside analogues of Favipiravir (T-705) have shown potent inhibition of influenza virus replication in cell-based assays. researchgate.net Research has also been conducted on pyrazolo[3,4-d]pyridazine-7-one derivatives, which have demonstrated highly potent activities against the Zika virus (ZIKV). acs.org
These findings collectively indicate that the pyridazine core is a valuable pharmacophore for the design of novel antiviral agents with a broad spectrum of activity.
Table 4: Antiviral Activity of Pyridazine Derivatives
| Compound Class | Virus | Activity |
| Pyridazino[4,3-e] nih.govresearchgate.netresearchgate.nettriazine derivative | Hepatitis A Virus (HAV) | Highest effect against HAV researchgate.net |
| Pyridazine C-nucleoside analogues | Influenza Virus | Potent inhibition of replication researchgate.net |
| Pyrazolo[3,4-d]pyridazine-7-one derivatives | Zika Virus (ZIKV) | Highly potent activities acs.org |
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure. For derivatives of this compound, the activity can be modulated by making chemical modifications to the pyridazine ring, the pyridine (B92270) ring, or the nicotinate (B505614) ester group.
The pyridazine ring is a critical pharmacophore found in many biologically active compounds. nih.govscholarsresearchlibrary.com Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and cardiovascular activities. nih.govresearchgate.net The nature and position of substituents on this ring can significantly influence the compound's potency and selectivity.
Studies on analogous compounds demonstrate key SAR trends:
Halogenation: The introduction of a chlorine atom, as seen in 6-chloropyridazin-3-yl derivatives, has been shown to confer high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This suggests that a chloro-substituent on the pyridazine moiety of a this compound derivative could be a key modification for targeting the cholinergic system.
Fluorine-Containing Groups: The addition of a trifluoromethyl (CF3) group to a pyridazine skeleton has been reported to increase antimicrobial activity. nih.gov This electron-withdrawing group can alter the electronic properties of the ring and improve metabolic stability and cell permeability.
| Substituent on Pyridazine Ring | Observed Effect in Analogous Compounds | Potential Implication for this compound Derivatives | Reference |
|---|---|---|---|
| Chloro (Cl) | High affinity for neuronal nicotinic acetylcholine receptors (nAChRs) in 6-chloropyridazin-3-yl derivatives. | Could enhance binding to nAChRs. | nih.gov |
| Trifluoromethyl (CF3) | Increased antimicrobial activity in pyridazine-fluorine derivatives. | May introduce or enhance antimicrobial properties and improve pharmacokinetic profile. | nih.gov |
| Arylpiperazinylalkyl groups | Potent antinociceptive effects in 4-amino-pyridazinones. | Could be explored for developing analgesic agents. | sarpublication.com |
The nicotinate (pyridine-3-carboxylate) portion of the molecule also presents significant opportunities for structural modification to tune biological activity. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives display diverse therapeutic effects. nih.gov
Key modifications and their potential effects include:
Ester Group Modification: The methyl ester of the nicotinate can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. An amide linkage, for instance, could introduce new hydrogen bonding interactions with a target protein. In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the amide linkage was crucial for activity. mdpi.com
Pyridine Ring Substitution: The electronic properties of the pyridine ring can be altered by introducing substituents. A study on pyridine derivatives showed that the presence of methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups could enhance antiproliferative activity, whereas bulky groups or halogens sometimes led to lower activity. nih.gov The position of these substituents is also critical; for example, a methyl group at position 5 of a pyridine ring in one series of compounds increased anti-inflammatory properties more effectively than when placed at other positions. mdpi.com
| Modification on Nicotinate/Pyridine Moiety | Observed Effect in Analogous Compounds | Potential Implication for this compound Derivatives | Reference |
|---|---|---|---|
| Conversion of Ester to Amide | Amide linkage was essential for the analgesic and anti-inflammatory activity of certain benzothiazine-carboxamides. | Could create new interaction points with biological targets, potentially altering the pharmacological profile. | mdpi.com |
| Addition of -OH or -OMe groups to Pyridine Ring | Enhanced antiproliferative activity in various pyridine derivatives. | May increase potency against proliferative diseases. | nih.gov |
| Addition of Methyl group to Pyridine Ring | Position-dependent effects on anti-inflammatory activity in N-pyridyl-amides. | Fine-tuning of activity is possible by altering the substitution pattern on the pyridine ring. | mdpi.com |
Elucidation of Molecular Mechanisms of Action (preclinical context)
Understanding the molecular targets and cellular pathways affected by a compound is fundamental to its development as a therapeutic agent. Based on studies of structurally similar compounds, several potential mechanisms can be proposed for this compound derivatives.
The unique arrangement of a pyridazine ring linked to a nicotinate scaffold suggests several potential protein targets.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs): A compelling line of evidence points towards nAChRs as a primary target. Research on 6-chloropyridazin-3-yl derivatives coupled with various diazabicyclic structures revealed high-affinity binding to nAChRs, particularly the α4β2 subtype. nih.gov Molecular modeling in that study suggested that the pyridazine nitrogen atoms are key to the interaction, likely forming hydrogen bonds within the receptor's binding pocket. This interaction supports the hypothesis that these compounds can act as cholinergic agents. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): A series of pyridazine analogues were identified as reversible, non-competitive inhibitors of PTP1B, an enzyme implicated in insulin (B600854) resistance. nih.gov This indicates that these compounds may bind to an allosteric site on the enzyme rather than the active site. Some analogues in the study showed high selectivity for PTP1B over other phosphatases. nih.gov
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Certain pyridazin-3(2H)-one analogs have been synthesized and found to be inhibitors of DYRK1A, a kinase involved in neurodevelopment and neurodegenerative diseases. nih.gov A pyridin-4-yl substituted analog, in particular, showed submicromolar inhibitory activity against DYRK1A with high selectivity over other kinases. nih.gov
Given the affinity of related pyridazine derivatives for nAChRs, a primary mechanism of action for this compound analogs could be the modulation of cholinergic signaling pathways. nih.gov The cholinergic system is vital for regulating a host of physiological processes, including neurogenesis and cell proliferation. nih.govnih.gov
Activation or modulation of nAChRs can trigger several downstream signaling cascades:
PI3K/AKT Pathway: Nicotinic agents are known to activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is a crucial pro-survival and anti-apoptotic pathway in neurons. nih.gov This activation can protect cells from death signals and is implicated in the neuroprotective effects observed with some nicotinic compounds.
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key cascade that can be modulated by nAChR stimulation. nih.gov This pathway plays a significant role in cell proliferation and differentiation. Muscarinic acetylcholine receptors (mAChRs), another type of cholinergic receptor, are also known to regulate MAPK/ERK signaling through protein kinase C (PKC) and intracellular calcium release. nih.gov
Therefore, by targeting nAChRs, derivatives of this compound could influence fundamental cellular processes like survival, proliferation, and differentiation, making them interesting candidates for investigation in neurodegenerative disorders or diseases characterized by aberrant cell growth.
Future Directions and Emerging Research Perspectives
Rational Design of Next-Generation Methyl 5-(pyridazin-4-yl)nicotinate Analogues
The development of next-generation analogues of this compound would likely be guided by established medicinal chemistry strategies, including bioisosteric replacement and structure-activity relationship (SAR) studies. The pyridazine (B1198779) and nicotinate (B505614) cores offer multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement Strategies: Bioisosterism is a key strategy in drug design to enhance desired properties without drastic changes to the chemical structure. nih.govmdpi.com For the pyridazine ring, isosteric replacement with other heterocycles like pyrimidine (B1678525), pyrazine, or even non-aromatic rings could modulate the compound's electronic properties and hydrogen bonding capabilities, potentially altering its target interactions. lookchem.com Similarly, the methyl nicotinate portion could be modified; for instance, the ester could be replaced with an amide or other bioisosteric groups to improve metabolic stability.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold would be crucial. For example, introducing various substituents on the pyridazine ring could probe key interactions with a biological target. The position and nature of these substituents (e.g., electron-donating or electron-withdrawing groups) can significantly impact biological activity. nih.gov
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogues
| Analogue | Modification | Hypothetical Target Binding Affinity (IC₅₀, nM) |
| This compound | Parent Compound | 150 |
| Analogue A | 6-chloro-pyridazin-4-yl | 75 |
| Analogue B | 6-methoxy-pyridazin-4-yl | 200 |
| Analogue C | 5-(pyridazin-4-yl)picolinamide | 120 |
| Analogue D | Ethyl 5-(pyridazin-4-yl)nicotinate | 160 |
This table presents hypothetical data for illustrative purposes to demonstrate potential outcomes of SAR studies.
Exploration of Novel Therapeutic or Agrohemical Applications
The pyridazine and nicotinate moieties are present in numerous compounds with a wide range of biological activities, suggesting diverse potential applications for this compound and its future analogues.
Therapeutic Potential: Pyridazine derivatives have been investigated for a multitude of therapeutic uses, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govmdpi.com For instance, some pyridazine-containing compounds have shown inhibitory activity against protein kinases, which are crucial targets in oncology. wipo.int The nicotinate fragment is a well-known component of various pharmaceuticals and can influence a compound's pharmacokinetic profile. mdpi.comnih.gov Therefore, derivatives of this compound could be screened against a panel of cancer cell lines, inflammatory targets, or microbial pathogens.
Agrochemical Potential: Both pyridine (B92270) and pyridazine derivatives are prominent in the agrochemical industry as insecticides, herbicides, and fungicides. Nicotinic acid derivatives have also been developed for agricultural applications. wipo.int Consequently, this compound and its analogues represent a promising starting point for the discovery of new crop protection agents. Screening against common agricultural pests and pathogens would be a logical step in exploring this potential.
Table 2: Potential Areas for Biological Screening
| Application Area | Specific Target/Organism | Rationale |
| Therapeutic | Protein Kinases (e.g., TYK2) | Pyridazine scaffold is present in known kinase inhibitors. |
| Cancer Cell Lines (e.g., Breast, Lung) | Pyridazine hybrids have shown anticancer activity. | |
| Bacterial Strains (e.g., Staphylococcus aureus) | Pyridazine derivatives have demonstrated antimicrobial properties. | |
| Agrochemical | Aphids (Aphis gossypii) | Pyridine-based compounds are effective insecticides. |
| Fungal Pathogens (e.g., Fusarium graminearum) | Nicotinamide derivatives have shown fungicidal activity. wipo.int |
Advanced Mechanistic Characterization at the Molecular Level
A deep understanding of how a compound exerts its biological effect at the molecular level is fundamental for its development. For this compound, this would involve identifying its specific biological target(s) and elucidating the binding mechanism.
Target Identification: A variety of modern techniques can be employed to identify the cellular targets of a novel compound. These include affinity chromatography, where a derivative of the compound is used to "pull down" its binding partners from cell lysates, and computational approaches like inverse docking, which screens the compound against a library of known protein structures.
Elucidation of Binding Mode: Once a target is identified, techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable information about the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity. Molecular dynamics simulations can further complement these experimental studies by providing insights into the dynamic nature of the compound-target interaction. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug and agrochemical discovery. These computational tools can significantly accelerate the identification and optimization of new chemical entities.
Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential of new, untested compounds. For this compound, a quantitative structure-activity relationship (QSAR) model could be developed as SAR data for analogues becomes available. This would allow for the rapid virtual screening of large libraries of potential derivatives to prioritize the most promising candidates for synthesis and testing.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target product profile (e.g., high potency against a specific enzyme, low toxicity), it can generate novel chemical structures, including those based on the pyridazine-nicotinate scaffold, that have a high probability of success.
Synthesis Planning: AI tools are also being developed to assist in the planning of synthetic routes for novel compounds. This can help to identify the most efficient and cost-effective ways to produce this compound and its analogues, thereby accelerating the research and development process.
Q & A
Q. How do storage conditions (e.g., temperature, light exposure) impact the stability of this compound, and what degradation products form?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
